molecular formula C9H16O9 B013543 Keto-Deoxy-Nonulonic acid CAS No. 153666-19-4

Keto-Deoxy-Nonulonic acid

Cat. No. B013543
M. Wt: 268.22 g/mol
InChI Key: CLRLHXKNIYJWAW-QBTAGHCHSA-N
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Description

Synthesis Analysis

The synthesis of 3-deoxy-ketoaldonic acids involves the transformation of hexulosonic and heptulosonic acids into enolic 1,4-lactones, which are further converted into 5-(hydroxyalkyl)-2-furoic acids upon acidic treatment (Charon & Szabó, 1973). Another approach utilizes chlorate in the presence of vanadium oxide and phosphoric acid for selective oxidation, leading to the isolation of the keto acid via chromatography (Charon & Szabó, 1975).

Molecular Structure Analysis

The molecular structure of these acids has been elucidated through various synthetic pathways, highlighting the importance of Wittig reactions and dioxalanone intermediates for the formation of significant α-keto acids like KDO, DAH, and KDG (Ramage, Macleod, & Rose, 1991). Biocatalytic dehydration offers an efficient method for producing stereochemically pure keto-deoxy sugar acids, as demonstrated with 2-keto-3-deoxy-d-gluconate (KDG) synthesis (Matsubara et al., 2014).

Chemical Reactions and Properties

3-Deoxy-ketoaldonic acids undergo various chemical transformations, including acidic degradation to yield enolic lactones and further conversion to furoic acids. The reactivity of these compounds under different conditions showcases their chemical versatility and the potential for generating diverse molecular structures (Charon & Szabó, 1973).

Physical Properties Analysis

Analytical methods such as gas-liquid chromatography and mass spectrometry have been utilized to identify and quantitate deamidated sialic acid and related compounds, offering insights into the physical properties of these acids (Kitajima et al., 1992).

Chemical Properties Analysis

The chemical properties of keto-deoxy acids are extensively studied through their synthesis routes and reactions. For instance, the chemoenzymatic synthesis method enables the preparation of differentially protected 3-deoxysugar derivatives, highlighting the chemical flexibility and functionalization capacity of these compounds (Gillingham et al., 2010).

properties

IUPAC Name

(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRLHXKNIYJWAW-QBTAGHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661882
Record name 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Keto-Deoxy-Nonulonic acid

CAS RN

153666-19-4
Record name 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Mafa, N Lebusa, TF Gumani, G Kemp, B Visser… - Biologia, 2023 - Springer
… Keto-deoxy-nonulonic acid and N-glycolylneuraminic acid were detected in the IR samples, with about 8 700 and 5 100 cps intensities, respectively. However, both N-acetyl-neuraminic …
J Konc - insilab.org
Background The relevance of docking as an approach to target prediction is continually growing due to the expanding availability of protein structures obtained through X-ray …
Number of citations: 0 insilab.org

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